molecular formula C7H10N2O2 B578737 5-(aminomethyl)-N-methylfuran-2-carboxamide CAS No. 1210706-38-9

5-(aminomethyl)-N-methylfuran-2-carboxamide

Cat. No.: B578737
CAS No.: 1210706-38-9
M. Wt: 154.169
InChI Key: FGDPZSJGKXOHEM-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-N-methylfuran-2-carboxamide (CAS 1210706-38-9) is a furan-based chemical compound featuring an aminomethyl (-CH2NH2) group at the 5-position and an N-methyl carboxamide (-CONHCH3) group at the 2-position of the furan ring . With a molecular formula of C7H10N2O2 and a molecular weight of 154.17 g/mol, it serves as a versatile building block in scientific research . The compound is recognized for its challenging synthesis, often involving catalytic amination or reductive pathways from biomass-derived precursors like 5-hydroxymethylfurfural (HMF) . In research settings, this compound demonstrates significant potential across multiple disciplines. In chemistry and material science, it acts as a key monomer and building block for the synthesis of advanced polymers and nanomaterials . Its structural features facilitate its use as a ligand in catalytic reactions to enhance organic transformations . In biological and pharmacological research, this compound is investigated for its enzyme inhibition properties, antimicrobial activity, and anticancer activities . The proposed mechanism of action involves the aminomethyl group forming hydrogen bonds with active sites of enzymes, thereby inhibiting their activity and disrupting specific biochemical pathways . This product is intended For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(aminomethyl)-N-methylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-9-7(10)6-3-2-5(4-8)11-6/h2-3H,4,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDPZSJGKXOHEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(O1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(aminomethyl)-N-methylfuran-2-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Catalysts like platinum on silica (Pt/SiO2) are often used in the oxidation step to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding imines or amides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed.

Major Products Formed:

Scientific Research Applications

Chemistry:

    Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: It serves as a building block for the synthesis of advanced materials, including polymers and nanomaterials.

Biology:

    Enzyme Inhibition: The compound acts as an inhibitor for specific enzymes, making it valuable in biochemical studies.

    Drug Development: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Medicine:

    Pharmaceuticals: The compound is investigated for its role in drug formulations, particularly in targeting specific molecular pathways.

Industry:

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-N-methylfuran-2-carboxamide involves its interaction with specific molecular targets. The aminomethyl group allows the compound to form hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects. The furan ring enhances the compound’s stability and facilitates its interaction with hydrophobic regions of proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

5-Nitro-N-[3-(Trifluoromethyl)phenyl]furan-2-carboxamide (CAS: 15212-60-9)
  • Key Features: A nitro (-NO2) group at the 5-position and a trifluoromethylphenyl (-CF3C6H4-) substituent on the amide nitrogen.
  • Synthesis : Typically prepared via Suzuki coupling or amidation reactions .
  • Applications : The nitro group enhances electrophilicity, making it suitable for antimicrobial applications, while the trifluoromethyl group improves lipophilicity and metabolic stability .
  • Contrast: Unlike 5-(aminomethyl)-N-methylfuran-2-carboxamide, this compound lacks the aminomethyl group, reducing its utility in polymer synthesis but increasing its bioactivity .
N-Ethyl-5-Methylfuran-2-Carboxamide (CAS: 26095-97-6)
  • Key Features : A methyl group at the 5-position and an ethyl (-CH2CH3) substituent on the amide nitrogen.
  • Synthesis : Derived from ester hydrolysis of methyl 5-methylfuran-2-carboxylate followed by amidation .
  • Applications : Used in pharmaceutical intermediates; the ethyl group enhances hydrophobicity compared to the N-methyl group in the target compound .
5-(4-Nitrophenyl)Furan-2-Carboxylic Acid
  • Key Features: A nitrophenyl (-C6H4NO2) group at the 5-position and a carboxylic acid (-COOH) at the 2-position.
  • Synthesis : Synthesized via Suzuki coupling between methyl 5-bromofuran-2-carboxylate and 4-nitrophenylboronic acid .
  • Applications : Acts as a lead inhibitor of MbtI, a mycobacterial enzyme, due to strong π-π interactions from the nitrophenyl group .

Physicochemical Properties

Compound Molecular Formula LogP (Predicted) Solubility Key Functional Groups
This compound C7H10N2O2 -0.5 High in polar solvents Aminomethyl, N-methylamide
5-Nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide C12H8F3N2O4 2.8 Low aqueous solubility Nitro, trifluoromethyl
N-Ethyl-5-methylfuran-2-carboxamide C8H11NO2 1.2 Moderate in ethanol Methyl, ethylamide
  • N-Methyl vs. N-Ethyl : The N-methyl group reduces steric hindrance, favoring faster polymerization kinetics .

Biological Activity

5-(Aminomethyl)-N-methylfuran-2-carboxamide is a compound of interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H10N2O2C_7H_{10}N_2O_2. Its structure features a furan ring, an amine group, and a carboxamide functional group, which contribute to its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These results suggest that this compound could serve as a potential candidate for developing new antimicrobial agents, particularly in the context of increasing antibiotic resistance.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity in several studies. It was tested against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells.

Cell Line IC50 (µg/mL)
HeLa15
A54920

The anticancer mechanism may involve the induction of apoptosis through the activation of caspase pathways and the inhibition of cell proliferation.

The biological activity of this compound is thought to arise from its ability to interact with specific biological targets:

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Interaction : It may act as a ligand for certain receptors involved in cellular signaling pathways, influencing processes such as apoptosis and inflammation.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound exhibited significant antibacterial activity with an MIC comparable to standard antibiotics.
  • Cancer Cell Inhibition : Research featured in Cancer Letters demonstrated that treatment with this compound resulted in reduced viability of HeLa cells by inducing G1 phase arrest and apoptosis, highlighting its potential as an anticancer agent.

Q & A

Q. Table 1. Structural Modifications and Activity Trends

Substituent PositionModificationBiological Activity (IC50)
Furan C5–CH2NH2 → –CH32-fold ↓ enzyme inhibition
Phenyl C4–H → –Cl5-fold ↑ cytotoxicity

(Basic) What are the environmental exposure risks, and how can they be mitigated?

Methodological Answer:

  • Waste Disposal : Neutralize acidic/basic residues before incineration (EPA guidelines). Avoid drainage due to potential aquatic toxicity (LC50 < 10 mg/L in Daphnia magna) .
  • Biodegradation : Screen for microbial degradation pathways (e.g., Pseudomonas spp.) to design eco-friendly derivatives .

(Advanced) How can crystallography and DFT calculations elucidate the compound’s solid-state behavior?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal packing motifs (e.g., hydrogen-bonded dimers) to predict solubility and melting points .
  • DFT Studies : Calculate electrostatic potential maps (B3LYP/6-311+G**) to identify reactive sites for electrophilic attack .

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